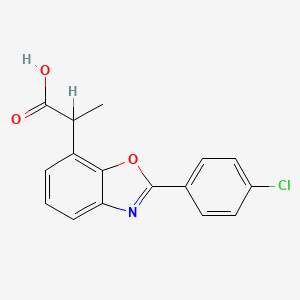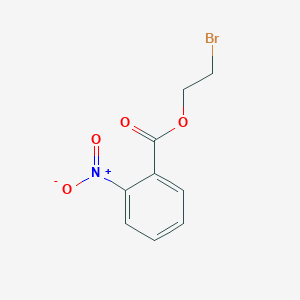
2-Bromoethyl 2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl 2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to form 2-nitroethyl benzoate, followed by bromination to introduce the bromine atom. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromoethyl 2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxyethyl 2-nitrobenzoate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
- 2-Hydroxyethyl 2-nitrobenzoate (from nucleophilic substitution)
- 2-Aminoethyl 2-nitrobenzoate (from reduction)
- 2-Carboxyethyl 2-nitrobenzoate (from oxidation)
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl 2-nitrobenzoate involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, on the other hand, can participate in redox reactions, making the compound versatile in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
2-Bromoethyl benzoate: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitroethyl benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromoethyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness: 2-Bromoethyl 2-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer a combination of reactivity towards nucleophiles and electrophiles. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
60769-19-9 |
|---|---|
Molekularformel |
C9H8BrNO4 |
Molekulargewicht |
274.07 g/mol |
IUPAC-Name |
2-bromoethyl 2-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO4/c10-5-6-15-9(12)7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
LWMBVYPDJADLSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCCBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)

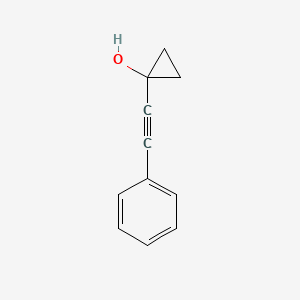
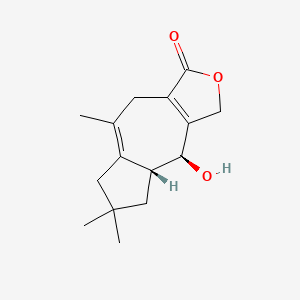
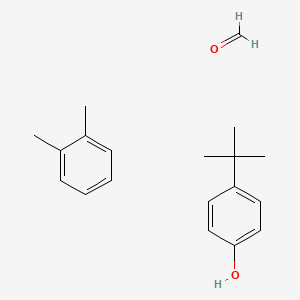
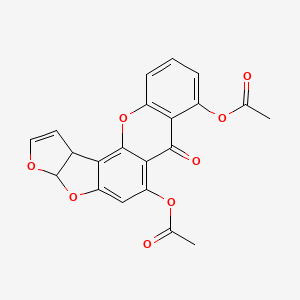

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
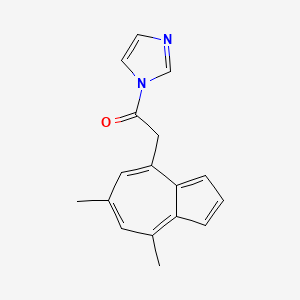
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
